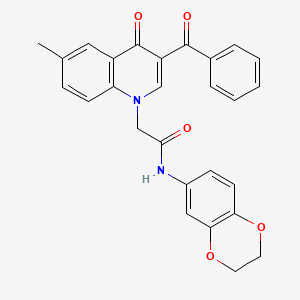
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a useful research compound. Its molecular formula is C27H22N2O5 and its molecular weight is 454.482. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-(3-benzoyl-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a synthetic organic compound belonging to the quinoline family. Its unique structure, characterized by a quinoline core and various functional groups, suggests potential biological activities. This article explores its biological activity based on diverse research findings.
Chemical Structure and Properties
The compound's molecular formula is C26H24N2O3, with a molecular weight of 440.48 g/mol. The structure contains a benzoyl group, a methyl group, and an acetamide moiety linked to a benzodioxin ring.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N2O3 |
| Molecular Weight | 440.48 g/mol |
| IUPAC Name | 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
| SMILES | Cc(cc1)cc2c1N(CC(Nc1c(C)cccc1)=O)C=C(C(c1ccccc1)=O)C2=O |
Antimicrobial Activity
Research indicates that compounds with quinoline structures often exhibit antimicrobial properties. A study focusing on derivatives of quinoline showed significant activity against various bacterial strains, suggesting that 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide may possess similar effects. Specific mechanisms may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.
Anticancer Properties
Quinoline derivatives are also known for their anticancer potential. Preliminary studies have demonstrated that related compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. This compound may similarly affect cancer cell lines by targeting specific oncogenic pathways.
Anti-inflammatory Effects
The presence of the benzodioxin moiety suggests potential anti-inflammatory activity. Compounds with similar structures have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX. This could make 2-(3-benzoyl-6-methyl-4-oxoquinolin-1(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide a candidate for further research in inflammatory disease models.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes and receptors. For example:
- Enzyme Inhibition : The acetamide group may enhance binding affinity to target enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.
Case Studies and Research Findings
A review of literature reveals several studies focusing on quinoline derivatives:
- Antimicrobial Study : A compound structurally similar to 2-(3-benzoyl-6-methyl-4-oxoquinolin) was tested against Gram-positive and Gram-negative bacteria, showing IC50 values in the low micromolar range.
- Anticancer Research : In vitro studies demonstrated that related compounds induced apoptosis in breast cancer cell lines with IC50 values less than 10 µM.
- Inflammation Model : A study involving lipopolysaccharide-induced inflammation in mice showed that a similar quinoline derivative reduced inflammatory markers significantly compared to control groups.
Eigenschaften
IUPAC Name |
2-(3-benzoyl-6-methyl-4-oxoquinolin-1-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c1-17-7-9-22-20(13-17)27(32)21(26(31)18-5-3-2-4-6-18)15-29(22)16-25(30)28-19-8-10-23-24(14-19)34-12-11-33-23/h2-10,13-15H,11-12,16H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCNFNMWVNWHMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=CC=C3)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














